N,N'-bis(3,5-dichlorophenyl)isophthalamide
Description
N,N'-bis(3,5-dichlorophenyl)isophthalamide is an aromatic amide derivative featuring two 3,5-dichlorophenyl groups attached to the nitrogen atoms of an isophthalamide core. This compound’s structure (C₂₀H₁₂Cl₄N₂O₂, molecular weight: 454.1 g/mol) confers high lipophilicity and chemical stability due to the electron-withdrawing chlorine substituents, which enhance resistance to oxidative degradation .
Properties
IUPAC Name |
1-N,3-N-bis(3,5-dichlorophenyl)benzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl4N2O2/c21-13-5-14(22)8-17(7-13)25-19(27)11-2-1-3-12(4-11)20(28)26-18-9-15(23)6-16(24)10-18/h1-10H,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBFUDCJFNEIGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)NC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N,N’-bis(2-mercaptoethyl)isophthalamide (NBMI)
Structural Differences : NBMI replaces the dichlorophenyl groups with 2-mercaptoethyl substituents, introducing thiol (-SH) functional groups.
Functional Properties :
- NBMI acts as a potent antioxidant and heavy metal chelator, binding Hg²⁺, Pb²⁺, and Cd²⁺ due to its thiol groups .
- In contrast, the dichlorophenyl groups in N,N'-bis(3,5-dichlorophenyl)isophthalamide likely prioritize lipophilicity over metal chelation, suggesting divergent applications such as antimicrobial agents or polymer additives.
Molecular Weight : NBMI (C₁₂H₁₆N₂O₂S₂, 284.4 g/mol) is significantly lighter, highlighting how substituents drastically alter physicochemical properties.
3-Chloro-N-phenyl-phthalimide
Structural Differences : This compound features a phthalimide core with a single chloro substituent, compared to the dichlorophenyl-isophthalamide structure.
Applications :
- Used as a monomer in polyimide synthesis due to its thermal stability .
- The isophthalamide core in this compound may offer different polymerization kinetics or mechanical properties due to its symmetrical dichlorophenyl substitution.
Comparison with Dichlorophenyl-Containing Compounds
Iprodione (Fungicide)
Structural Feature : Contains a 3,5-dichlorophenyl group within an imidazolidine ring.
Function : Acts as a broad-spectrum fungicide, leveraging the dichlorophenyl moiety for bioactivity and stability .
Implications : The dichlorophenyl groups in this compound may similarly enhance bioactivity, though its amide backbone could redirect its mechanism toward enzyme inhibition or receptor binding.
Pigment Red 166
Structural Feature : Incorporates dichlorophenyl azo groups.
Application : A high-performance dye pigment where chlorine substituents improve lightfastness and thermal stability .
Divergence : While this compound lacks azo groups, its dichlorophenyl rings may still contribute to UV resistance in materials science applications.
Key Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Routes : Similar to iodinated isophthalamides (e.g., iohexol in ), this compound may be synthesized via condensation of isophthaloyl chloride with 3,5-dichloroaniline, though direct evidence is lacking.
- Biological Activity : Dichlorophenyl-substituted amides in exhibit antitumor activity, suggesting possible pharmacological exploration for the target compound.
- Material Science : Dichlorophenyl groups enhance thermal stability in polymers and dyes , implying utility in high-performance materials.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
